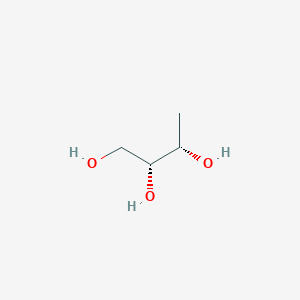![molecular formula C17H14ClNO4 B14161290 2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione CAS No. 126910-00-7](/img/structure/B14161290.png)
2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with a suitable amine derivative. One common method involves the condensation of phthalic anhydride with 3-(4-chlorophenoxy)-2-hydroxypropylamine under reflux conditions in an appropriate solvent such as toluene .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless conditions and the use of microwave irradiation are some of the techniques used to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further utilized in medicinal chemistry and other applications .
Applications De Recherche Scientifique
2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents for neurological disorders and other diseases.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione involves its interaction with specific molecular targets in the body. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to interact with the dopamine receptor D2, which is implicated in neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features.
Phthalimide: Another isoindoline derivative with diverse biological activities.
N-Substituted Isoindolines: Compounds with various substituents on the nitrogen atom, leading to different biological properties.
Uniqueness
2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoindoline derivatives .
Propriétés
Numéro CAS |
126910-00-7 |
|---|---|
Formule moléculaire |
C17H14ClNO4 |
Poids moléculaire |
331.7 g/mol |
Nom IUPAC |
2-[3-(4-chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14ClNO4/c18-11-5-7-13(8-6-11)23-10-12(20)9-19-16(21)14-3-1-2-4-15(14)17(19)22/h1-8,12,20H,9-10H2 |
Clé InChI |
DDTYFMQRCBGWOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=CC=C(C=C3)Cl)O |
Solubilité |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


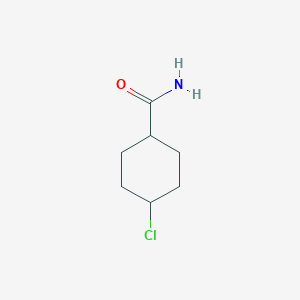

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
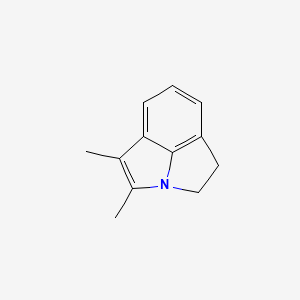
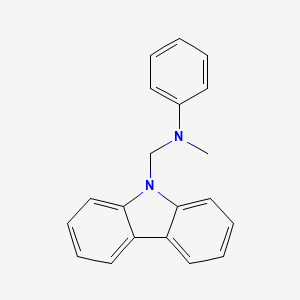
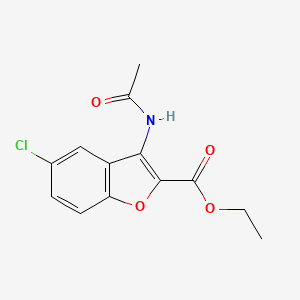
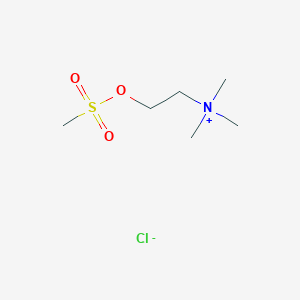
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
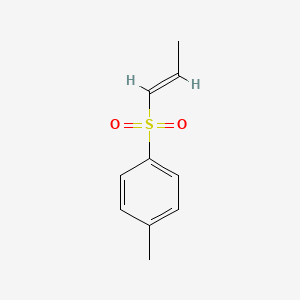
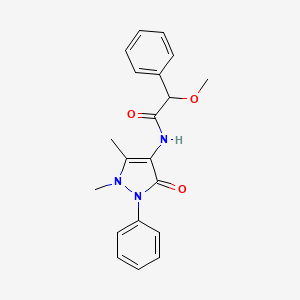
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)

